molecular formula C18H21NO · HCl B1164599 N-methyl Benzedrone (hydrochloride)

N-methyl Benzedrone (hydrochloride)

Cat. No. B1164599
M. Wt: 303.8
InChI Key: ZXADUOBQOKQUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl Benzedrone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

1. Chemical Characterisation and Synthesis

N-Methyl Benzedrone (hydrochloride) is closely related to 4'-methylmethcathinone (mephedrone) and other cathinones. Khreit et al. (2012) conducted a study focusing on the full chemical characterisation of mephedrone derivatives, including N-methyl Benzedrone, providing valuable information for the synthesis and analytical detection of these substances (Khreit et al., 2012).

2. Drug Metabolism Analysis

A study by Mueller and Rentsch (2012) used human liver microsomes to analyze the metabolism of various cathinones, including N-Methyl Benzedrone. This research offers insights into the metabolic pathways and potential metabolites of this compound (Mueller & Rentsch, 2012).

3. Monoamine Oxidase Inhibition

A 1960 study by Taylor et al. identified N-Methyl Benzedrone as a monoamine oxidase inhibitor. This discovery has implications for the potential therapeutic applications of this compound in various neurological and psychiatric disorders (Taylor et al., 1960).

4. Designer Drug Stability Analysis

Johnson and Botch-Jones (2013) explored the stability of designer drugs, including N-Methyl Benzedrone, in biological matrices. Their findings are crucial for forensic and clinical toxicology, especially in understanding how these compounds degrade under various conditions (Johnson & Botch-Jones, 2013).

5. Pharmacology in Behavioral Neurosciences

Papaseit et al. (2017) provided a comprehensive overview of the pharmacology of synthetic cathinones like N-Methyl Benzedrone. Their research includes patterns of use, acute and chronic effects, and pharmacokinetic properties, which are essential for understanding the clinical and behavioral impact of these substances (Papaseit et al., 2017).

properties

Molecular Formula

C18H21NO · HCl

Molecular Weight

303.8

InChI

InChI=1S/C18H21NO.ClH/c1-14-9-11-17(12-10-14)18(20)15(2)19(3)13-16-7-5-4-6-8-16;/h4-12,15H,13H2,1-3H3;1H

InChI Key

ZXADUOBQOKQUSV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(C(C)N(C)CC2=CC=CC=C2)=O)C=C1.Cl

synonyms

N-methyl-4-MBC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl Benzedrone (hydrochloride)
Reactant of Route 2
Reactant of Route 2
N-methyl Benzedrone (hydrochloride)
Reactant of Route 3
Reactant of Route 3
N-methyl Benzedrone (hydrochloride)
Reactant of Route 4
Reactant of Route 4
N-methyl Benzedrone (hydrochloride)
Reactant of Route 5
N-methyl Benzedrone (hydrochloride)
Reactant of Route 6
Reactant of Route 6
N-methyl Benzedrone (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.